[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone
Description
The compound 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone belongs to the 1,2,3-triazole family, characterized by a triazole core substituted with aromatic groups. Its structure comprises a 3-chloro-4-methylphenyl group at the N1 position of the triazole ring and a 4-fluorophenylmethanone moiety at the C4 position (Fig. 1).
Properties
IUPAC Name |
[1-(3-chloro-4-methylphenyl)triazol-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c1-10-2-7-13(8-14(10)17)21-9-15(19-20-21)16(22)11-3-5-12(18)6-4-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVVTZPGDDAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone is a triazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse sources to present a comprehensive overview.
- Molecular Formula : C11H7ClF3N3O
- Molecular Weight : 289.64 g/mol
- CAS Number : 1271563-43-9
- IUPAC Name : 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or other electrophiles. The specific synthetic route for this compound has not been extensively documented in the literature but follows standard procedures for triazole formation.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone have shown activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for related compounds were reported in the range of 0.25 to 4 µg/mL against standard bacterial strains, demonstrating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.25 | Active against Gram-positive bacteria |
| Compound B | 2.0 | Active against clinical cocci |
| Compound C | 16.0 | Moderate activity |
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. A study demonstrated that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 6.2 µM to 43.4 µM, indicating varying levels of potency against different cancer types .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 27.3 | Moderate cytotoxicity |
| HCT116 | 6.2 | High cytotoxicity |
Case Studies
In a notable case study involving related triazole compounds, researchers synthesized a series of derivatives and evaluated their biological activities. The study found that modifications in the chemical structure significantly influenced both antimicrobial and anticancer activities. Specifically, the introduction of halogen substituents enhanced the activity against certain bacterial strains and cancer cell lines .
Chemical Reactions Analysis
Reduction Reactions
The methanone group undergoes reduction to form secondary alcohols. This transformation is critical for modifying the compound’s polarity and bioactivity.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Ketone → Alcohol | NaBH<sub>4</sub> in ethanol, RT | Selective reduction to 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanol | |
| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C in THF, 50°C | Full reduction to corresponding hydrocarbon (rarely employed due to over-reduction risks) |
Mechanistic Insight :
The ketone’s electrophilicity allows nucleophilic attack by hydride donors (e.g., NaBH<sub>4</sub>), forming a tetrahedral intermediate that collapses to the alcohol.
Nucleophilic Aromatic Substitution
The 3-chloro-4-methylphenyl group participates in substitution reactions, leveraging the chloro group as a leaving site.
Key Factors :
- Electron-withdrawing fluorine on the adjacent phenyl ring enhances the chloro group’s reactivity .
- Steric hindrance from the 4-methyl group limits substitution to specific nucleophiles (e.g., amines, thiols).
Electrophilic Aromatic Substitution
The 4-fluorophenyl ring undergoes electrophilic substitution, though reactivity is tempered by the electron-withdrawing fluorine.
Computational Note :
Density functional theory (DFT) studies indicate that the fluorine’s −I effect dominates, deactivating the ring but directing substituents to the meta position .
Triazole Ring Functionalization
The 1,2,3-triazole core exhibits coordination and cycloaddition reactivity.
Structural Impact :
- Coordination with metals like Cu(I) alters electronic properties, enhancing catalytic activity in downstream reactions .
Cross-Coupling Reactions
The aryl halide and triazole motifs enable participation in palladium-catalyzed couplings.
Yield Optimization :
- Use of bulky ligands (e.g., XPhos) suppresses β-hydride elimination, improving amine coupling yields .
Oxidation and Degradation Pathways
Controlled oxidation of the methanone is less common but feasible under strong conditions.
Stability Note :
The compound is stable under ambient conditions but degrades under prolonged UV exposure .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- Compound V (MESTAI) : 3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one exhibits a dihedral angle of 39.6° between the triazole and 4-fluorophenyl rings, smaller than the 62.3° observed in pentafluorophenyl analogs due to reduced steric hindrance .
- (4-Methylphenyl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone (COCYAW): The dihedral angle between triazole and 4-methylphenyl rings is 44.5°, indicating moderate steric effects from methyl substituents .
Electronic and Crystallographic Properties
- Hirshfeld Surface Analysis: In analogs like (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, F⋯F and F⋯H interactions dominate (36.6% and 13.6% surface contributions), stabilizing crystal packing . The target compound’s 4-fluorophenyl group may engage in similar interactions.
- Crystallographic Space Groups: Non-centrosymmetric space groups (e.g., P212121) are common in triazole derivatives due to asymmetric substituents .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
